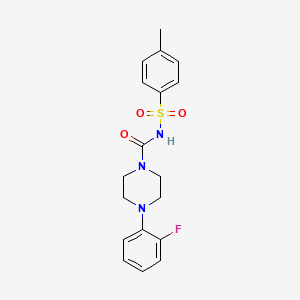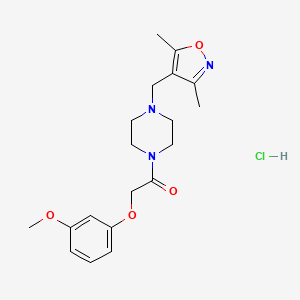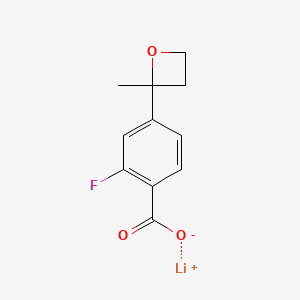![molecular formula C20H21N3O5S2 B2380077 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850781-95-2](/img/structure/B2380077.png)
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
カタログ番号 B2380077
CAS番号:
850781-95-2
分子量: 447.52
InChIキー: FBLZYZMYGCLGEJ-QZQOTICOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide” is a chemical compound with the molecular formula C9H11IN2OS and a molecular weight of 322.16 .
Synthesis Analysis
While specific synthesis methods for “(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide” were not found, related compounds have been synthesized. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of “6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide” can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide” can be found in various chemical databases .科学的研究の応用
Synthesis and Application in Medicinal Chemistry
- Researchers have synthesized various benzamide derivatives, including compounds with structures similar to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide, for potential medicinal applications. For instance, a study focused on the synthesis of novel benzamides to explore their potential as selective and potent gastrokinetic agents, highlighting the importance of such compounds in drug development (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Development of Photodynamic Therapy Agents
- Benzamide derivatives have been investigated for their potential in photodynamic therapy, particularly in cancer treatment. A study synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yields for this purpose, indicating the role of benzamide-based compounds in developing advanced cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
- The antimicrobial and antiproliferative properties of benzamide derivatives are also a significant area of research. For example, a study on the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety demonstrated these compounds' antimicrobial properties (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Role in Sigma-2 Receptor Studies
- Some benzamide analogues are used in studying sigma-2 receptors, which are significant in neuroscience and pharmacology. A study utilizing N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide as a novel sigma-2 receptor probe highlights this application (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Potential in Alzheimer's Disease Treatment
- The development of compounds targeting histone deacetylase for Alzheimer's disease treatment is another area where similar compounds are studied. For instance, a study on 5-aroylindolyl-substituted hydroxamic acids, including benzamide derivatives, showed promise in treating Alzheimer's disease symptoms (Lee et al., 2018).
Anticonvulsant Agents Development
- Benzothiazole and benzamide derivatives are also explored for their potential as anticonvulsant agents. A study on 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one exemplifies the exploration of these compounds for seizure management (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).
特性
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-22-17-8-5-15(27-2)13-18(17)29-20(22)21-19(24)14-3-6-16(7-4-14)30(25,26)23-9-11-28-12-10-23/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZYZMYGCLGEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2379995.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)


![2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2380009.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)
![1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone](/img/structure/B2380012.png)


![Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2380015.png)
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2380016.png)
